molecular formula C12H16O3 B068127 Methyl 4-(3-hydroxy-2-methylpropyl)benzoate CAS No. 170955-21-2

Methyl 4-(3-hydroxy-2-methylpropyl)benzoate

Cat. No. B068127
M. Wt: 208.25 g/mol
InChI Key: BANBEJVSLPOVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-hydroxy-2-methylpropyl)benzoate, also known as HMPB methyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester is not fully understood, but it is believed to be related to its chemical structure. The hydroxyl and methyl groups on the compound's benzene ring are thought to be responsible for its antioxidant and UV-absorbing properties. The ester group is believed to be responsible for its antimicrobial properties.

Biochemical And Physiological Effects

Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and analgesic properties. It has also been found to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein associated with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester in lab experiments is its high yield in the synthesis process, making it a cost-effective compound to work with. It also has a relatively low toxicity, making it safe to handle. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.

Future Directions

There are several future directions for Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester research. One area of interest is its potential use in treating Alzheimer's disease and cancer. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, more research is needed to explore its potential use in cosmetics and food additives.

Synthesis Methods

The synthesis method of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester involves the reaction of 4-hydroxybenzoic acid with 3-hydroxy-2-methylpropyl alcohol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis method is high, making it a cost-effective way to produce Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester.

Scientific Research Applications

Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. In pharmaceuticals, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating Alzheimer's disease and cancer.
In cosmetics, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have antioxidant properties, making it a potential ingredient in anti-aging products. It has also been studied for its use in sunscreen formulations due to its UV-absorbing properties.
In the food industry, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied as a potential food preservative due to its antimicrobial properties. It has also been explored for its use in flavor and fragrance applications.

properties

CAS RN

170955-21-2

Product Name

Methyl 4-(3-hydroxy-2-methylpropyl)benzoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-(3-hydroxy-2-methylpropyl)benzoate

InChI

InChI=1S/C12H16O3/c1-9(8-13)7-10-3-5-11(6-4-10)12(14)15-2/h3-6,9,13H,7-8H2,1-2H3

InChI Key

BANBEJVSLPOVCM-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)CO

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)CO

synonyms

Benzoic acid, 4-(3-hydroxy-2-methylpropyl)-, methyl ester (9CI)

Origin of Product

United States

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